

Application Notes and Protocols for Creating Stable Cholesterol-PEG-Thiol Functionalized Liposomes

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Compound of Interest

Compound Name: Cholesterol-PEG-Thiol (MW 1000)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembling vesicles composed of a lipid bilayer that have emerged as a leading platform for drug delivery. Their biocompatibility and ability to encapsulate a wide range of therapeutic agents make them highly attractive for various biomedical applications. The incorporation of cholesterol into the lipid bilayer enhances membrane rigidity and stability. Furthermore, surface modification with polyethylene glycol (PEG), a process known as PEGylation, provides a steric barrier that reduces clearance by the immune system, thereby prolonging circulation time.[1][2]

Terminal functionalization of the PEG chain with a thiol-reactive moiety, such as a maleimide group, allows for the covalent conjugation of targeting ligands (e.g., antibodies, peptides) or therapeutic molecules containing a free thiol group.[3][4] This enables the development of actively targeted drug delivery systems that can selectively accumulate at the site of action, enhancing therapeutic efficacy while minimizing off-target toxicity.[5][6]

These application notes provide a detailed protocol for the preparation and characterization of stable cholesterol-PEG-thiol functionalized liposomes using the thin-film hydration method followed by extrusion and a post-insertion technique for PEGylation.

Experimental Protocols

Materials and Equipment

- Lipids:
 - 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other suitable phospholipid
 - Cholesterol
 - 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide)
- Solvents:
 - Chloroform
 - Methanol
- Hydration Buffer:
 - Phosphate-buffered saline (PBS), pH 7.4
- Equipment:
 - Round-bottom flask
 - Rotary evaporator
 - Vacuum pump
 - Water bath or heating block
 - Vortex mixer
 - Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
 - Dynamic Light Scattering (DLS) instrument
 - Zeta potential analyzer

- Dialysis tubing or size-exclusion chromatography system

Protocol 1: Preparation of Cholesterol-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar liposomes with a defined size.

- Lipid Film Formation:

1. Dissolve the desired amounts of DSPC and cholesterol in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A common molar ratio is DSPC:Cholesterol at 70:30.[\[7\]](#)[\[8\]](#)
2. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature (T_c) of DSPC ($\sim 55^\circ\text{C}$).
3. Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[\[9\]](#)[\[10\]](#)
4. Continue to dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.[\[9\]](#)

- Hydration of the Lipid Film:

1. Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the T_c of the lipids.
2. Add the warm hydration buffer to the flask containing the dry lipid film.[\[11\]](#)
3. Hydrate the lipid film by vortexing the flask for several minutes until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[\[11\]](#)

- Liposome Sizing by Extrusion:

1. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
2. Equilibrate the extruder to a temperature above the T_c of the lipids.

3. Load the MLV suspension into one of the extruder syringes.
4. Pass the lipid suspension through the membrane multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.[12][13]
5. Store the resulting liposome suspension at 4°C.

Protocol 2: Functionalization with PEG-Thiol (Maleimide) by Post-Insertion

This protocol describes the incorporation of DSPE-PEG2000-Maleimide into the pre-formed liposomes.

- Preparation of DSPE-PEG2000-Maleimide Micelles:
 1. Dissolve the required amount of DSPE-PEG2000-Maleimide in the hydration buffer to form a micellar solution. The amount should correspond to the desired final molar percentage in the liposomes (e.g., 1-5 mol%).
- Incubation and Insertion:
 1. Add the DSPE-PEG2000-Maleimide micellar solution to the pre-formed liposome suspension from Protocol 1.
 2. Incubate the mixture at a temperature above the T_c of the lipids (e.g., 60°C) for 1 hour with gentle stirring. This facilitates the insertion of the DSPE-PEG2000-Maleimide into the outer leaflet of the liposome bilayer.[14]
- Purification:
 1. Cool the liposome suspension to room temperature.
 2. Remove any non-inserted DSPE-PEG2000-Maleimide micelles by dialysis against the hydration buffer or by using size-exclusion chromatography.
 3. Store the final Cholesterol-PEG-Thiol functionalized liposomes at 4°C.

Data Presentation

The physicochemical properties of liposomes are critical for their stability and in vivo performance. The following tables summarize representative data for liposomes prepared with varying compositions.

Table 1: Influence of Cholesterol Content on Liposome Characteristics

Phospholipid: Cholesterol (molar ratio)	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Reference(s)
DMPC (100:0)	>300	>0.5	-	[8]
DMPC:Cholesterol (80:20)	268.9 ± 6.8	<0.3	-	[8]
DMPC:Cholesterol (70:30)	~200	<0.2	-	[7]
DPPC:Cholesterol (70:30)	~180	<0.2	-	[7]
DSPC:Cholesterol (70:30)	~150	<0.2	-	[7]

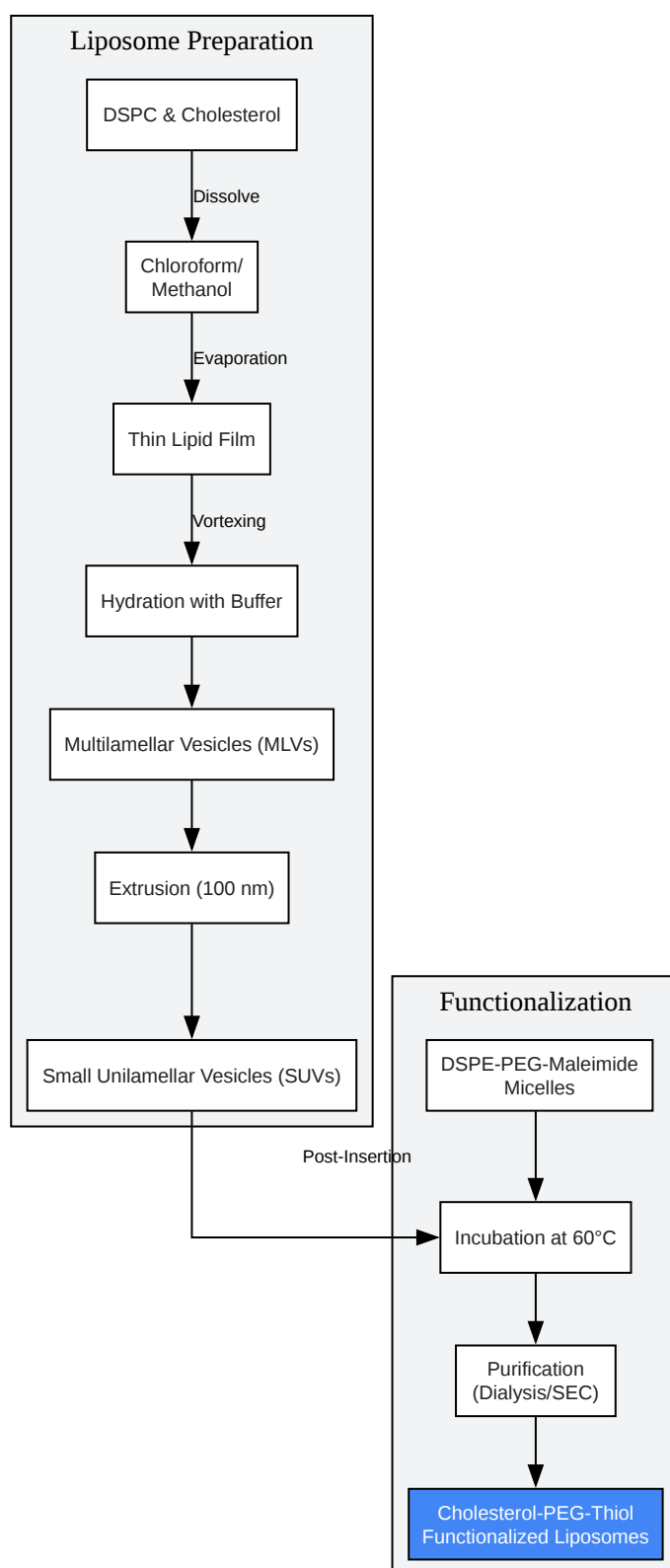
Data are presented as mean ± standard deviation where available.

Table 2: Influence of PEGylation on Liposome Characteristics

Liposome Formulation	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Reference(s)
Non-PEGylated (PC/Cholesterol)	110 - 150	<0.06	~ -5	[15]
PEGylated (PC/Cholesterol/ DSPE-PEG)	100 - 140	<0.06	~ -10	[15]
Non-PEGylated (pH-sensitive)	~140	<0.2	Neutral	[16]
PEGylated (pH-sensitive)	~140	<0.2	Neutral	[16]

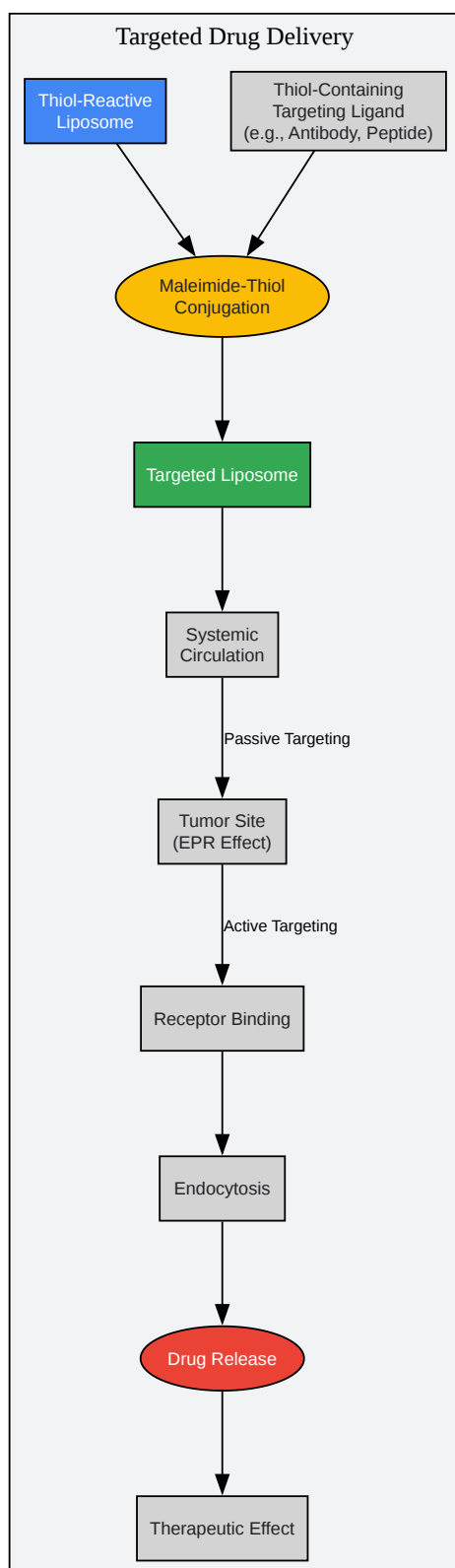
Data are presented as mean \pm standard deviation where available. PC: Phosphatidylcholine.

Visualization of Workflows and Pathways



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Caption: Experimental workflow for the preparation and functionalization of liposomes.



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Caption: Mechanism of targeted drug delivery using functionalized liposomes.

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